FK-788

Beschreibung

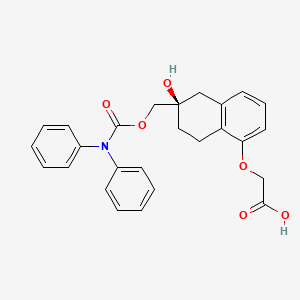

Structure

3D Structure

Eigenschaften

CAS-Nummer |

227951-89-5 |

|---|---|

Molekularformel |

C26H25NO6 |

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

2-[[(6R)-6-(diphenylcarbamoyloxymethyl)-6-hydroxy-7,8-dihydro-5H-naphthalen-1-yl]oxy]acetic acid |

InChI |

InChI=1S/C26H25NO6/c28-24(29)17-32-23-13-7-8-19-16-26(31,15-14-22(19)23)18-33-25(30)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-13,31H,14-18H2,(H,28,29)/t26-/m1/s1 |

InChI-Schlüssel |

UZJAIYJXBYWENR-AREMUKBSSA-N |

Isomerische SMILES |

C1C[C@@](CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O |

Kanonische SMILES |

C1CC(CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O |

Synonyme |

FK-788 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Mobocertinib (TAK-788): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib, also known as TAK-788, is a first-in-class oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] These mutations represent a challenging therapeutic target due to their distinct conformational changes in the EGFR kinase domain, which confer resistance to standard EGFR TKIs. This guide provides a detailed overview of the mechanism of action of Mobocertinib, supported by preclinical and clinical data, experimental methodologies, and visual representations of its signaling pathway.

Core Mechanism of Action

Mobocertinib is an irreversible small-molecule inhibitor that selectively targets EGFR and Human Epidermal growth factor Receptor 2 (HER2) proteins, particularly those with exon 20 insertion mutations.[1] The core of its mechanism lies in its covalent binding to the cysteine 797 residue within the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding effectively blocks the downstream signaling pathways that drive tumor cell proliferation, survival, and growth.

The specificity of Mobocertinib for EGFR exon 20 insertion mutants is a key feature. These mutations cause a steric hindrance that prevents the binding of other EGFR TKIs. Mobocertinib's structure is designed to overcome this, allowing for potent and selective inhibition.[1]

Signaling Pathway Inhibition

Mobocertinib's primary mode of action is the disruption of key intracellular signaling cascades. Upon binding to the mutated EGFR, it inhibits the autophosphorylation of the receptor, thereby preventing the activation of downstream pathways critical for cancer cell survival and proliferation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Quantitative Data Summary

The clinical efficacy of Mobocertinib has been evaluated in a Phase 1/2 clinical trial (NCT02716116) involving patients with previously treated NSCLC harboring EGFR exon 20 insertion mutations.

| Parameter | Value | Reference |

| Recommended Phase 2 Dose | 160 mg/day | [2] |

| Investigator-Assessed Confirmed Response Rate | 43% (12/28 patients) | [1][2] |

| 95% Confidence Interval | 24% - 63% | [1][2] |

| Median Duration of Response | 14 months (range: 5.0 - not reached) | [1][2] |

| Median Progression-Free Survival | 7.3 months (range: 4.4 - 15.6) | [1][2] |

Pharmacokinetics

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Mobocertinib.

| Parameter | Value | Reference |

| Median Time to Maximum Plasma Concentration (Tmax) | 4 hours | [1] |

| Geometric Mean Effective Half-life (20-160 mg daily) | 11 to 17 hours | [1] |

| Metabolites | Two active metabolites: AP32960 and AP32914 (approximately equally potent in inhibiting EGFR) | [1] |

Experimental Protocols

The following outlines the general methodology of the key Phase 1/2 clinical trial that established the efficacy and safety of Mobocertinib.

Study Design: Phase 1/2 Dose-Escalation and Expansion Trial (NCT02716116)

Inclusion Criteria (General):

-

Adult patients with locally advanced or metastatic NSCLC.

-

Tumors harboring EGFR exon 20 insertion mutations (for expansion and extension cohorts).

-

Patients who have been previously treated with platinum-based chemotherapy.

Exclusion Criteria (General):

-

Prior treatment with an EGFR TKI that is effective against exon 20 insertion mutations.

-

Active central nervous system (CNS) metastases in certain cohorts.

Assessments:

-

Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests. The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) were determined in the dose-escalation phase.[3]

-

Pharmacokinetics: Plasma concentrations of Mobocertinib and its active metabolites were measured at various time points after single and multiple doses.[1]

-

Efficacy: Tumor responses were assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST). Key endpoints included objective response rate, duration of response, and progression-free survival.[1]

Conclusion

Mobocertinib (TAK-788) represents a significant advancement in the treatment of NSCLC with EGFR exon 20 insertion mutations. Its mechanism of action, centered on the irreversible and selective inhibition of the mutated EGFR kinase, effectively abrogates downstream signaling pathways crucial for tumor growth. The robust clinical data from the Phase 1/2 trial underscores its potential as a targeted therapy for this patient population with a high unmet medical need. Further research into mechanisms of acquired resistance will be critical for the continued development and optimization of treatment strategies involving Mobocertinib.

References

- 1. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations from a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

Early In Vitro Studies of Mobocertinib (FK-788): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies of mobocertinib (B609201), also known by its development code TAK-788 and less commonly as FK-788. Mobocertinib is a potent, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, which are historically resistant to other EGFR TKIs. This document summarizes key quantitative data, details experimental methodologies from foundational preclinical research, and visualizes critical signaling pathways and workflows.

Core Mechanism of Action

Mobocertinib was developed as a first-in-class oral TKI to address the unmet need in non-small cell lung cancer (NSCLC) patients harboring EGFR ex20ins mutations.[1] Its mechanism of action is centered on the irreversible covalent binding to the cysteine 797 residue within the ATP-binding site of EGFR.[1][2] This irreversible binding leads to sustained inhibition of EGFR kinase activity, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[3] Preclinical studies have demonstrated that mobocertinib exhibits greater potency and selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR, a critical factor in its therapeutic window.[1][4]

Quantitative In Vitro Activity

The in vitro potency of mobocertinib has been extensively evaluated in various cell-based and biochemical assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values from key early studies, demonstrating its activity against various EGFR mutations and its selectivity over WT EGFR.

Table 1: Mobocertinib IC₅₀ Values in Ba/F3 Cells Engineered with EGFR Mutations

| EGFR Mutation Variant | IC₅₀ (nM) |

| Exon 20 Insertions | |

| NPG | 4.3 |

| ASV | 10.9 |

| FQEA | 11.8 |

| NPH | 18.1 |

| SVD | 22.5 |

| Other Mutations | |

| del19 (D) | 2.7 |

| L858R (L) | 3.3 |

| L858R/T790M (LT) | 21.3 |

| G719A | 3.5 |

| Wild-Type | |

| WT EGFR (in A431 cells) | 34.5 |

Data sourced from studies utilizing Ba/F3 murine pro-B cells engineered to be dependent on the activity of specific human EGFR mutants for survival and proliferation.[2]

Table 2: Comparative IC₅₀ Values in Patient-Derived NSCLC Cell Lines

| Cell Line | EGFR ex20ins Mutation | Mobocertinib IC₅₀ (nM) | Afatinib IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) | Gefitinib IC₅₀ (nM) |

| CUTO14 | ASV | 33 | 66 | 575 | 2679 | 1021 |

| LU0387 | NPH | 21 | 20 | 195 | 2793 | 364 |

This table compares the potency of mobocertinib with other EGFR TKIs in patient-derived cell lines, highlighting its superior activity against EGFR ex20ins mutations.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the core in vitro assays used in the early evaluation of mobocertinib.

Ba/F3 Cell Proliferation Assay

This assay is fundamental for determining the inhibitory effect of a compound on the proliferation of cells that are dependent on a specific kinase for survival.

-

Cell Lines: Murine interleukin-3 (IL-3) dependent pro-B Ba/F3 cells are engineered to express various human EGFR mutants. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activity of the expressed EGFR mutant.[5][6]

-

Seeding: Cells are plated in 96-well plates at a density of approximately 20,000 cells per well in a culture medium supplemented with fetal calf serum but lacking IL-3.[7][8]

-

Compound Treatment: Mobocertinib is serially diluted to a range of concentrations and added to the cells.

-

Incubation: The plates are incubated for 72 hours to allow for cell proliferation in the presence of the inhibitor.[5][8]

-

Viability Measurement (CellTiter-Glo® Assay):

-

The plates and their contents are equilibrated to room temperature.

-

An equal volume of CellTiter-Glo® reagent is added to each well. This reagent contains a thermostable luciferase and its substrate, luciferin.

-

The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis and release ATP.[1][9]

-

After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.[1][9]

-

The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells. IC₅₀ values are calculated from the dose-response curves.

-

EGFR Phosphorylation Assay (Western Blotting)

Western blotting is employed to directly assess the inhibition of EGFR autophosphorylation and the phosphorylation of its downstream signaling proteins.

-

Cell Treatment and Lysis:

-

NSCLC cell lines (e.g., CUTO14) are treated with varying concentrations of mobocertinib for a defined period (e.g., 8 hours).[7]

-

Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

Electrophoresis and Transfer:

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated EGFR (pEGFR), total EGFR, phosphorylated ERK1/2 (pERK1/2), and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the pEGFR and pERK1/2 bands relative to total EGFR and the loading control indicates the degree of inhibition by mobocertinib.

In Vitro Kinase Assay

These assays measure the direct inhibitory effect of mobocertinib on the enzymatic activity of purified kinases.

-

Assay Principle: The assay quantifies the transfer of phosphate (B84403) from ATP to a specific substrate by the kinase. The inhibitory effect of mobocertinib is determined by its ability to reduce this phosphorylation.

-

Methodology:

-

A panel of purified recombinant human protein kinases is used.

-

The kinase reactions are performed in the presence of a fixed concentration of mobocertinib (for single-point screening) or a range of concentrations (for IC₅₀ determination).

-

The reaction is initiated by the addition of ATP.

-

The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). In this assay, the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a light signal.[10]

-

The luminescent signal is inversely proportional to the inhibitory activity of the compound.

-

Signaling Pathways and Workflows

Mobocertinib Inhibition of EGFR Signaling Pathway

The following diagram illustrates the mechanism by which mobocertinib inhibits the EGFR signaling cascade. By irreversibly binding to mutant EGFR, it prevents autophosphorylation and subsequent activation of downstream pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

Caption: Mobocertinib inhibits mutant EGFR, blocking downstream MAPK and PI3K/AKT pathways.

General Workflow for In Vitro Kinase Inhibitor Screening

The development and characterization of kinase inhibitors like mobocertinib typically follow a structured in vitro screening process to determine potency, selectivity, and cellular activity.

Caption: A typical workflow for the in vitro screening and validation of kinase inhibitors.

References

- 1. promega.com [promega.com]

- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. OUH - Protocols [ous-research.no]

- 10. promega.com [promega.com]

Unraveling TAK-788 (Mobocertinib): A Technical Guide to Target Identification and Validation

For Immediate Release

This technical guide provides a comprehensive overview of the target identification and validation of TAK-788, also known as mobocertinib. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, key experimental data, and the scientific journey from compound discovery to clinical application. It is highly probable that the query "FK-788" was a typographical error, and the intended subject was the well-documented compound TAK-788 (mobocertinib).

Executive Summary

TAK-788 (mobocertinib) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations, a challenging driver of non-small cell lung cancer (NSCLC) that confers resistance to standard EGFR TKIs. This guide details the preclinical and clinical data that have elucidated its mechanism of action and validated its therapeutic potential.

Target Identification and Mechanism of Action

The primary target of TAK-788 is the EGFR protein, particularly variants with insertions in exon 20. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation. TAK-788 was engineered for high potency and selectivity against these specific EGFR variants over wild-type (WT) EGFR, which is crucial for minimizing off-target toxicities.[1][2][3]

TAK-788 forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, leading to sustained and irreversible inhibition of its activity.[3] This targeted approach effectively blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and survival.

Another related compound, AEE-788, is a dual inhibitor of the EGFR/ErbB2 and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase families.[4][5] It has shown potent anti-proliferative and anti-angiogenic activities.[4][5] Additionally, FK778, an immunosuppressive agent, acts by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, and also displays tyrosine kinase inhibitory activity.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for TAK-788 (mobocertinib) and the related compound AEE-788, derived from various preclinical studies.

Table 1: In Vitro Potency of TAK-788 (Mobocertinib) in NSCLC Cell Lines

| Cell Line | EGFR Exon 20 Insertion | IC50 (nM) |

| CUTO14 | ASV | 33 |

| LU0387 | NPH | Not explicitly stated, but potent inhibition demonstrated |

Data extracted from a study on the preclinical evaluation of mobocertinib.[8]

Table 2: In Vitro Kinase Inhibitory Activity of AEE-788

| Kinase Target | IC50 (nM) |

| EGFR | 2 |

| ErbB2 | 6 |

| KDR (VEGFR2) | 77 |

| Flt-1 (VEGFR1) | 59 |

Data from in vitro enzyme assays.[4][5]

Table 3: Cellular Activity of AEE-788

| Assay | IC50 (nM) |

| Growth factor-induced EGFR phosphorylation | 11 |

| Growth factor-induced ErbB2 phosphorylation | 220 |

Data from cell-based assays.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (for AEE-788)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified protein kinases.

Methodology:

-

Recombinant human kinases are incubated with the test compound at various concentrations in a buffer solution containing ATP and a suitable substrate.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using methods like ELISA, radiometric assays (with 32P-ATP), or fluorescence-based assays.

-

The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cell Viability Assay (for TAK-788)

Objective: To assess the effect of a compound on the proliferation and survival of cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., CUTO14, LU0387) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound (e.g., TAK-788) or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) is added to each well.

-

The absorbance (for MTT) or luminescence is measured using a plate reader.

-

The percentage of viable cells is calculated for each concentration relative to the vehicle-treated control.

-

IC50 values are determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Studies (for TAK-788)

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments (patient-derived xenografts, PDX).

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The test compound (e.g., TAK-788) is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised and may be used for further analysis (e.g., Western blotting for target engagement).

-

The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by TAK-788

Caption: EGFR signaling pathway with TAK-788 inhibition.

Experimental Workflow for Target Validation

Caption: Workflow for TAK-788 target validation.

Conclusion

The identification and validation of TAK-788 (mobocertinib) as a potent and selective inhibitor of EGFR exon 20 insertion mutations represent a significant advancement in the treatment of a specific subset of NSCLC. Through a rigorous process of in vitro and in vivo studies, its mechanism of action and therapeutic efficacy have been clearly demonstrated, leading to its evaluation in clinical trials. This technical guide provides a foundational understanding of the key data and methodologies that have underpinned the development of this targeted therapy.

References

- 1. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AEE788: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FK778: new cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FK778, a synthetic malononitrilamide. | Semantic Scholar [semanticscholar.org]

- 8. dovepress.com [dovepress.com]

Pharmacological profile of FK-788

It appears there are multiple compounds designated with similar "FK" prefixes, leading to ambiguity in the initial search for "FK-788". To provide a precise and in-depth technical guide on the pharmacological profile as requested, please clarify which of the following compounds you are interested in:

-

Fostamatinib (R788): An oral spleen tyrosine kinase (Syk) inhibitor.

-

TAK-788 (Mobocertinib): An oral epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitor.

-

ARX788: An anti-HER2 antibody-drug conjugate.

-

FK778: A synthetic analogue of the active metabolite of leflunomide (B1674699) with immunosuppressive and antiproliferative activities.

-

FK888: A dipeptide neurokinin 1 (NK1) receptor antagonist.

-

JB-788: A 5-HT1A receptor agonist.

Once you specify the compound of interest, I will proceed to gather the relevant data and generate the comprehensive technical guide, including data tables, experimental protocols, and visualizations as originally requested.

Unraveling the Immunomodulatory Landscape of FK778: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK778, a malononitrilamide and an active metabolite of leflunomide, is a potent immunosuppressive and antiproliferative agent. Its primary mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of the de novo pyrimidine (B1678525) synthesis pathway. This blockade leads to the depletion of pyrimidines, which are essential for the proliferation of rapidly dividing cells such as lymphocytes. Beyond this canonical pathway, FK778 exhibits pleiotropic effects, including the modulation of tyrosine kinase activity and interference with key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the biological activity of FK778, detailing its molecular targets, affected signaling pathways, and a summary of quantitative data. Furthermore, it outlines key experimental protocols for the investigation of its multifaceted mechanism of action.

Core Biological Activity and Mechanism of Action

FK778 exerts its biological effects through a dual mechanism, primarily targeting pyrimidine biosynthesis and additionally modulating other cellular signaling pathways.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The principal mechanism of FK778 is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. DHODH catalyzes the conversion of dihydroorotate to orotate, a crucial step in the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines.[1][2] By inhibiting DHODH, FK778 effectively halts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[1] This has a profound impact on rapidly proliferating cells, such as activated T and B lymphocytes, which rely heavily on the de novo pathway for their nucleotide supply. The immunosuppressive effects of FK778 are largely attributed to this inhibition, leading to a reduction in lymphocyte proliferation and function.[3] The antiviral activity of FK778 against certain viruses, like human cytomegalovirus (HCMV), is also linked to the inhibition of DHODH, as viral replication is dependent on the host cell's pyrimidine pool.[1] This antiviral action can be reversed by the addition of exogenous uridine, confirming the specific targeting of this pathway.[1]

Pyrimidine Synthesis-Independent Effects

Several studies have indicated that FK778 possesses biological activities that are not reversed by uridine supplementation, suggesting mechanisms independent of DHODH inhibition. These effects are thought to be mediated, at least in part, by the inhibition of protein tyrosine kinases.[1] This secondary mechanism contributes to its antiproliferative and anti-inflammatory properties. For instance, FK778 has been shown to inhibit the proliferation and migration of smooth muscle cells, an effect not abolished by uridine. This suggests a direct impact on signaling pathways controlling cell growth and motility, potentially through tyrosine kinase inhibition.

Key Signaling Pathways Modulated by FK778

FK778 influences several critical signaling pathways involved in immune activation, inflammation, and cell proliferation.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. FK778 has been demonstrated to inhibit the activation of NF-κB.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and adhesion molecules.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cell growth, differentiation, and survival. While direct inhibition of STAT3 by FK778 is not extensively documented, its modulation of upstream tyrosine kinases could indirectly affect STAT3 phosphorylation and activation. Further research is needed to fully elucidate the impact of FK778 on the STAT3 pathway.

Quantitative Data Summary

While specific IC50 and Ki values for FK778 are not consistently reported across the literature, the following table summarizes the available quantitative data for its biological activities.

| Target/Process | Assay Type | Reported Value | Cell/System | Reference |

| DHODH Inhibition | Enzymatic Assay | IC50: ~3.8 nM (for a similar DHODH inhibitor, H-006) | Recombinant human DHODH | [4] |

| Lymphocyte Proliferation | [3H]-Thymidine Incorporation | Dose-dependent inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | [5][6] |

| Smooth Muscle Cell Proliferation | MTT Assay | Dose-dependent inhibition | Human Aortic Smooth Muscle Cells (HA-SMCs) | [7] |

| Antiviral Activity (HCMV) | Viral DNA Synthesis Assay | Effective inhibition | Human Foreskin Fibroblast (HFF) cells | [1] |

Note: The IC50 value for DHODH is for a structurally related compound and is provided for context. Specific quantitative data for FK778's direct enzymatic inhibition is limited in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of FK778.

DHODH Enzymatic Activity Assay

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

-

Recombinant human DHODH protein

-

FK778

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of FK778 in the assay buffer.

-

In a 96-well plate, add recombinant human DHODH, the desired concentrations of FK778 (or vehicle control), and a reagent mix containing 100 µM CoQ10 and 200 µM DCIP in assay buffer.

-

Pre-incubate the plate at 25°C for 30 minutes.

-

Initiate the enzymatic reaction by adding 500 µM DHO.

-

Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.

-

Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of FK778.[4][8]

Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, [3H]-thymidine, into newly synthesized DNA.[5][6][9]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

FK778

-

Mitogen (e.g., Phytohaemagglutinin (PHA))

-

Complete RPMI-1640 medium

-

[3H]-thymidine

-

96-well round-bottom plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium.

-

Seed 1 x 10^5 PBMCs per well in a 96-well plate.

-

Add serial dilutions of FK778 to the wells.

-

Stimulate the cells with a mitogen (e.g., PHA) and incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Express the results as counts per minute (CPM) or as a percentage of the control (stimulated cells without FK778).

Smooth Muscle Cell Migration Assay (Scratch Wound Healing Assay)

This assay assesses the effect of FK778 on the migration of smooth muscle cells.[7][10]

Materials:

-

Human Aortic Smooth Muscle Cells (HA-SMCs)

-

FK778

-

Complete cell culture medium

-

6-well plates

-

Sterile 200 µL pipette tip

-

Inverted microscope with a camera

Procedure:

-

Seed HA-SMCs in 6-well plates and grow to confluence.

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of FK778.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blot for Phosphorylated STAT3

This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cell lysates to assess the effect of FK778 on STAT3 activation.[11][12][13][14][15]

Materials:

-

Cell line with an active JAK/STAT pathway (e.g., HeLa)

-

FK778

-

Cytokine for stimulation (e.g., IL-6)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against p-STAT3 (Tyr705)

-

Primary antibody against total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of FK778 for a specified time (e.g., 1-24 hours).

-

Stimulate the cells with a cytokine (e.g., IL-6) for the last 15-30 minutes of the treatment period to induce STAT3 phosphorylation.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Immunofluorescence for CD25 Expression on Lymphocytes

This method is used to visualize and quantify the expression of the activation marker CD25 on the surface of lymphocytes.[16][17][18][19]

Materials:

-

Isolated lymphocytes

-

FK778

-

Stimulating agent (e.g., anti-CD3 antibody)

-

PE-conjugated anti-human CD25 antibody

-

Isotype control antibody

-

Fixation and permeabilization buffers

-

Fluorescence microscope or flow cytometer

Procedure:

-

Isolate lymphocytes and culture them in the presence or absence of FK778.

-

Stimulate the lymphocytes with anti-CD3 antibody to induce activation.

-

After an appropriate incubation period, harvest the cells and wash with PBS.

-

Stain the cells with PE-conjugated anti-human CD25 antibody or an isotype control for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibody.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Analyze the samples using a fluorescence microscope or quantify the percentage of CD25-positive cells and the mean fluorescence intensity by flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FK778 and a typical experimental workflow for its characterization.

FK778 Mechanism of Action

Caption: FK778 inhibits DHODH and tyrosine kinases, affecting cell proliferation and inflammation.

Experimental Workflow for FK778 Characterization

Caption: A typical workflow for characterizing the biological activities of FK778.

Conclusion

FK778 is a multifaceted immunomodulatory agent with a well-defined primary mechanism of action targeting DHODH and the de novo pyrimidine synthesis pathway. Its ability to also influence other signaling cascades, likely through tyrosine kinase inhibition, contributes to its broad antiproliferative and anti-inflammatory profile. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of FK778 and related compounds. A deeper understanding of its quantitative effects and the intricate details of its pyrimidine-independent actions will be crucial for its future clinical applications.

References

- 1. Inhibition of human cytomegalovirus signaling and replication by the immunosuppressant FK778 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karolinska.se [karolinska.se]

- 6. hanc.info [hanc.info]

- 7. Chemerin stimulates aortic smooth muscle cell proliferation and migration via activation of autophagy in VSMCs of metabolic hypertension rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Ferritin Mitochondrial (FTMT)-Driven Mitochondrial Ferroptosis in Vascular Smooth Muscle Cells: A Role of NCOA4 in Atherosclerosis Pathogenesis and Modulation by Gualou–Xiebai [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of interleukin-2 receptor (CD25) expression induced on T cells from children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Mobocertinib (FK-788): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mobocertinib, also known as FK-788 or TAK-788, is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion mutations.[1][2] These mutations are notoriously resistant to earlier generations of EGFR TKIs. This technical guide provides a comprehensive overview of the preclinical research on Mobocertinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted cancer therapies.

Mechanism of Action

Mobocertinib is an indole-pyrimidine-based irreversible EGFR inhibitor.[3] It was specifically designed to form a covalent bond with the cysteine 797 residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of kinase activity.[2] This irreversible binding provides high potency against EGFR exon 20 insertion mutants while maintaining selectivity over wild-type (WT) EGFR.[4] The primary downstream signaling pathways inhibited by Mobocertinib are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

Signaling Pathway of EGFR/HER2 and Inhibition by Mobocertinib

Caption: EGFR/HER2 signaling pathway and the inhibitory action of Mobocertinib.

In Vitro Efficacy

The in vitro potency of Mobocertinib has been evaluated across a range of cell lines harboring various EGFR and HER2 mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) from key preclinical studies.

Table 1: In Vitro Inhibitory Activity of Mobocertinib against EGFR Exon 20 Insertion Mutants

| Cell Line/Mutant | IC50 (nM) | Reference |

| NPG | 4.3 | |

| ASV | 10.9 | |

| FQEA | 11.8 | |

| NPH | 18.1 | |

| SVD | 22.5 | |

| Wild-Type EGFR | 34.5 |

Table 2: In Vitro Inhibitory Activity of Mobocertinib against Common EGFR Mutations

| Mutation | IC50 (nM) | Reference |

| Common Mutations (unspecified) | 2.7 - 3.3 | |

| T790M Resistance Mutation | 6.3 - 21.3 |

In Vivo Efficacy

The anti-tumor activity of Mobocertinib has been demonstrated in various patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC).

Table 3: In Vivo Tumor Growth Inhibition by Mobocertinib in NSCLC Xenograft Models

| Xenograft Model (Mutation) | Treatment and Dose | Outcome | Reference |

| LU0387 (NPH) | 10 mg/kg daily | 56% tumor growth inhibition | |

| LU0387 (NPH) | 30 mg/kg daily | 87% tumor regression | |

| CTG-2130 (D770_N771insGL) | Mobocertinib + Cetuximab | Improved efficacy | |

| H1975 (LT) | Mobocertinib (all doses) | Significant tumor growth reduction |

Pharmacokinetics

Preclinical and early clinical studies have characterized the pharmacokinetic profile of Mobocertinib.

Table 4: Pharmacokinetic Parameters of Mobocertinib

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 4 hours | |

| Geometric Mean Effective Half-life | 11 - 17 hours |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Mobocertinib.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory activity of a compound against a specific kinase.

Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Mobocertinib in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer.

-

Dilute recombinant EGFR enzyme to the desired concentration in kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 µg/mL BSA).

-

Prepare a kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

-

-

Kinase Reaction:

-

To the wells of a 96-well plate, add the diluted Mobocertinib or a vehicle control (DMSO).

-

Add the kinase reaction master mix to each well.

-

Initiate the reaction by adding the diluted EGFR enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection (using a luminescence-based assay like ADP-Glo™):

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

-

Cell Viability Assay

This assay measures the number of viable cells in a culture after exposure to a test compound.

Workflow for CellTiter-Glo® Cell Viability Assay

Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.

Detailed Methodology (using CellTiter-Glo® as an example):

-

Cell Seeding and Treatment:

-

Prepare a cell suspension and seed the cells into an opaque-walled 96-well plate at a predetermined density.

-

Include control wells with medium only for background luminescence.

-

Prepare serial dilutions of Mobocertinib in culture medium and add them to the appropriate wells.

-

Incubate the plate for the desired treatment period (e.g., 7 days).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for about 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ATP present, which is indicative of the number of viable, metabolically active cells.

-

Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of fresh patient tumor tissue into immunodeficient mice to create a more clinically relevant in vivo model.

Workflow for Establishing and Monitoring a PDX Model

Caption: General workflow for establishing and monitoring a patient-derived xenograft (PDX) model.

Detailed Methodology:

-

Model Establishment:

-

Freshly resected NSCLC tumor specimens are obtained from patients.

-

Within 24 hours of surgery, small tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG-SGM3).

-

Mice are monitored for successful tumor engraftment and growth.

-

-

Treatment and Monitoring:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Mobocertinib is administered orally at specified doses and schedules. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

-

The body weight of the mice is monitored as an indicator of treatment toxicity.

-

The study continues for a defined period, and tumor growth inhibition or regression is calculated at the end of the study.

-

Conclusion

The preclinical data for Mobocertinib (this compound) robustly demonstrate its potency and selectivity against NSCLC harboring EGFR and HER2 exon 20 insertion mutations. Its mechanism as an irreversible TKI translates to significant in vitro and in vivo anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of targeted therapies in this therapeutic area. This comprehensive summary of preclinical research serves as a foundational resource for scientists and researchers dedicated to advancing cancer treatment.

References

- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to Mobocertinib (TAK-788): A Novel Inhibitor of EGFR Exon 20 Insertion Mutations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mobocertinib (B609201), also known as TAK-788, is a first-in-class oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC). These mutations have historically conferred resistance to previously approved EGFR TKIs. This guide provides a comprehensive overview of the novelty, background, mechanism of action, preclinical and clinical data, and key experimental methodologies related to mobocertinib. While the user's query specified "FK-788," extensive research indicates this is likely a typographical error for "TAK-788," the subject of this guide. Other similarly named compounds in oncology drug development include ARX788, an antibody-drug conjugate, and AEE-788, a multi-targeted kinase inhibitor.

Background and Novelty

EGFR ex20ins mutations represent up to 12% of all EGFR mutations in NSCLC and are associated with a poor prognosis due to the insensitivity of these tumors to first and second-generation EGFR TKIs. Mobocertinib was developed to address this unmet medical need. Its novelty lies in its specific and potent irreversible binding to the EGFR kinase domain harboring exon 20 insertions, leading to inhibition of downstream signaling pathways and tumor growth.[1]

Mechanism of Action

Mobocertinib is an irreversible TKI that covalently binds to the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain. This binding is highly selective for EGFR ex20ins mutants over wild-type (WT) EGFR, which is crucial for minimizing off-target toxicities. By blocking the kinase activity of the mutated EGFR, mobocertinib inhibits autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2]

Preclinical Data

The preclinical activity of mobocertinib has been demonstrated in various in vitro and in vivo models.

In Vitro Activity

Mobocertinib has shown potent inhibitory activity against a range of EGFR ex20ins mutations in engineered cell lines.

| Cell Line | EGFR Mutation | Mobocertinib IC50 (nM) |

| Ba/F3 | NPG | 4.3 |

| Ba/F3 | ASV | 10.9 |

| Ba/F3 | FQEA | 11.8 |

| Ba/F3 | NPH | 18.1 |

| Ba/F3 | SVD | 22.5 |

| A431 | Wild-Type | 34.5 |

Table 1: In Vitro Inhibitory Activity of Mobocertinib in Ba/F3 Cells Expressing Various EGFR Exon 20 Insertion Mutations.

In Vivo Activity

Mobocertinib has demonstrated significant anti-tumor efficacy in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with EGFR ex20ins mutations.

| Xenograft Model | EGFR Mutation | Mobocertinib Dose (mg/kg/day) | Tumor Growth Inhibition/Regression |

| CTG-2842 (PDX) | ASV | 15 | 92% tumor regression |

| LU0387 (PDX) | NPH | 10 | 56% tumor growth inhibition |

| LU0387 (PDX) | NPH | 30 | 87% tumor regression |

Table 2: In Vivo Efficacy of Mobocertinib in Xenograft Models of NSCLC with EGFR Exon 20 Insertion Mutations.

Clinical Data

Mobocertinib has been evaluated in a phase 1/2 clinical trial (NCT02716116) in patients with previously treated NSCLC harboring EGFR ex20ins mutations.

Efficacy

The recommended phase 2 dose (RP2D) of mobocertinib was determined to be 160 mg once daily. At this dose, mobocertinib demonstrated clinically meaningful anti-tumor activity.

| Efficacy Endpoint | Value (95% CI) |

| Confirmed Overall Response Rate (ORR) | 43% (24-63) |

| Median Duration of Response (DoR) | 14.0 months (5.0-Not Reached) |

| Median Progression-Free Survival (PFS) | 7.3 months (4.4-15.6) |

Table 3: Clinical Efficacy of Mobocertinib (160 mg/day) in Patients with Previously Treated EGFR Exon 20 Insertion-Mutant NSCLC.[3]

Safety and Tolerability

The most common treatment-related adverse events (TRAEs) were generally manageable and consistent with the EGFR inhibitor class.

| Treatment-Related Adverse Event (Any Grade) | Incidence (%) |

| Diarrhea | 83 |

| Nausea | 43 |

| Rash | 33 |

| Vomiting | 26 |

Table 4: Most Common Treatment-Related Adverse Events (Any Grade) with Mobocertinib (160 mg/day).[3]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of mobocertinib against cell lines expressing various EGFR mutations.

Methodology:

-

Cell Culture: Ba/F3 cells engineered to express different EGFR exon 20 insertion mutations were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.

-

Compound Preparation: Mobocertinib was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

Varying concentrations of mobocertinib were added to the wells.

-

Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

-

Data Analysis: Luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis

Objective: To assess the effect of mobocertinib on EGFR phosphorylation and downstream signaling pathways.

Methodology:

-

Cell Treatment and Lysis:

-

NSCLC cells (e.g., CUTO14) were treated with varying concentrations of mobocertinib for 2 hours.

-

Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Proteins were transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).

-

The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of mobocertinib.

Methodology:

-

Animal Models: Female athymic nude mice (6-8 weeks old) were used. All animal studies were conducted in accordance with institutional guidelines.

-

Tumor Implantation: Patient-derived tumor fragments from NSCLC patients with confirmed EGFR exon 20 insertion mutations (e.g., CTG-2842) were subcutaneously implanted into the flanks of the mice.

-

Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment and vehicle control groups. Mobocertinib was administered orally once daily at the specified doses.

-

Tumor Measurement and Data Analysis: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored as a measure of toxicity. Tumor growth inhibition or regression was calculated at the end of the study.

Signaling Pathway and Experimental Workflow Diagrams

Caption: EGFR Exon 20 Insertion Signaling Pathway and Mobocertinib Inhibition.

Caption: Mobocertinib (TAK-788) Drug Development Workflow.

References

Investigating the Novelty of Compound FK-788: A Technical Overview

Introduction

An investigation into the compound designated "FK-788" reveals ambiguity in publicly available scientific literature, with the identifier potentially referring to distinct therapeutic agents. The most prominent entities associated with similar designations are TAK-788 (Mobocertinib) , an EGFR/HER2 inhibitor for non-small cell lung cancer, and FK778 , a novel immunosuppressive agent. This technical guide provides an in-depth analysis of both compounds to address the potential interpretations of "this compound," presenting available quantitative data, experimental protocols, and key signaling pathways to elucidate their respective novelties.

Part 1: TAK-788 (Mobocertinib) - A Targeted Therapy for NSCLC

TAK-788, also known as Mobocertinib, is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] Its novelty lies in its specific design to target these mutations, which are historically difficult to treat with conventional EGFR TKIs.[1]

Quantitative Data Summary

The clinical efficacy and pharmacokinetic properties of TAK-788 have been evaluated in a Phase 1/2 clinical trial (NCT02716116).[1][2]

Table 1: Clinical Efficacy of Mobocertinib (160 mg/d) in Patients with EGFRex20ins NSCLC

| Endpoint | Value | 95% Confidence Interval |

|---|---|---|

| Confirmed Response Rate (Investigator-assessed) | 43% (12/28 patients) | 24% - 63% |

| Median Duration of Response | 14 months | 5.0 - Not Reached |

| Median Progression-Free Survival | 7.3 months | 4.4 - 15.6 |

Data sourced from a Phase 1/2 trial.

Table 2: Pharmacokinetic Properties of Mobocertinib

| Parameter | Value |

|---|---|

| Median Time to Maximum Plasma Concentration (Tmax) | 4 hours |

| Geometric Mean Effective Half-Life (20-160 mg/d) | 11 - 17 hours |

Data indicates that Mobocertinib exposure increases in a dose-proportional manner.

Table 3: Common Treatment-Related Adverse Events (TRAEs) for Mobocertinib (160 mg/d)

| Adverse Event (Any Grade, >25%) | Frequency |

|---|---|

| Diarrhea | 83% |

| Nausea | 43% |

| Rash | 33% |

| Vomiting | 26% |

The most common Grade ≥3 TRAE was diarrhea (21%).

Experimental Protocols

Phase 1/2 Clinical Trial (NCT02716116) Protocol Summary:

This trial was a multi-part study including dose escalation, expansion, and extension phases to evaluate the safety, pharmacokinetics, and anti-tumor activity of oral TAK-788.

-

Part 1 (Dose Escalation): The primary objectives were to determine the safety profile, maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase 2 dose (RP2D) of orally administered TAK-788.

-

Part 2 (Expansion Phase): The primary goal was to evaluate the anti-tumor activity of TAK-788 at the RP2D in seven molecularly defined cohorts. These cohorts included NSCLC patients with EGFR exon 20 activating insertions and HER2 exon 20 activating insertions or point mutations.

-

Part 3 (Extension Phase): This phase aimed to evaluate the efficacy of TAK-788 in previously treated patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations.

-

Inclusion Criteria: The study enrolled patients with locally advanced or metastatic NSCLC with tumors harboring EGFR exon 20 insertion mutations who had been previously treated.

-

Administration: TAK-788 was administered orally.

Signaling Pathway and Mechanism of Action

Mobocertinib is an irreversible small-molecule EGFR TKI designed to selectively target EGFR and HER2 (ERBB2) exon 20 insertion mutants. It forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival.

Caption: EGFR/HER2 signaling pathway and the inhibitory action of Mobocertinib (TAK-788).

Part 2: FK778 - An Immunosuppressive Agent

FK778 is a novel immunosuppressive agent, identified as a leflunomide (B1674699) derivative, that has been investigated for its potential in preventing xenograft rejection. Its novelty stems from its mechanism of action, which involves interference with hyperacute rejection and marked suppression of both acute humoral and cellular aortic xenograft rejection.

Quantitative Data Summary

The efficacy of FK778 has been studied in a concordant hamster-to-rat aortic xenotransplantation model.

Table 4: Comparative Efficacy of Immunosuppressants in a Xenotransplantation Model

| Parameter | Tacrolimus | FK778 | Sirolimus |

|---|---|---|---|

| Complement Deposition Reduction | +++ | ++ | ++ |

| Xenograft Infiltration Diminishment | +++ | ++ | ++ |

| Vessel-wall Myocyte Necrosis Reduction | +++ | ++ | ++ |

| In Vivo Lymphocyte CD25 Expression Reduction | ++ | ++ | + |

| Mixed Lymphocyte Reaction (MLR) Diminishment | +++ | ++ | ++ |

| Xenoreactive Antibody Reduction | +++ | ++ | ++ |

Relative efficacy is denoted by '+' symbols, with '+++' indicating the most potent effect. FK778's overall efficacy was observed to be similar to that of sirolimus.

Experimental Protocols

Hamster-to-Rat Aortic Xenotransplantation Model Protocol Summary:

This experimental model was utilized to assess the host's cellular and humoral responsiveness to a xenograft and the efficacy of various immunosuppressive regimens.

-

Model: A concordant hamster-to-rat aortic xenotransplantation model was used.

-

Treatment Groups: Recipient rats were treated for 14 days with varying doses of FK778, tacrolimus, sirolimus, or combination regimens.

-

Endpoints Measured:

-

Histologic Xenograft Rejection: Assessed by observing infiltrative response and myocyte necrosis within the grafts.

-

Cellular Responsiveness: Measured by in vivo lymphocyte CD25 expression and mixed lymphocyte reaction (MLR).

-

Humoral Responsiveness: Quantified by measuring xenoreactive IgM and IgG antibody production.

-

-

Hyperacute Rejection Model: An ex vivo rat-to-human heart perfusion model was used to measure antibody and complement tissue depositions.

Experimental Workflow

The workflow for evaluating FK778 in the xenotransplantation model involved several key stages from transplantation to endpoint analysis.

Caption: Experimental workflow for evaluating FK778 in a hamster-to-rat xenotransplantation model.

Conclusion

The novelty of the compound referred to as "this compound" depends on the specific agent .

-

TAK-788 (Mobocertinib) is a novel, targeted therapy for NSCLC patients with EGFR exon 20 insertion mutations, a patient population with significant unmet medical needs. Its specificity and oral administration represent a significant advancement in the treatment of this cancer subtype.

-

FK778 demonstrates novelty as an immunosuppressive agent with a distinct profile of activity in preventing xenograft rejection. While its overall efficacy in the described preclinical model was comparable to sirolimus, its ability to mildly interfere with hyperacute rejection and markedly suppress acute humoral and cellular rejection warrants further investigation.

For researchers, scientists, and drug development professionals, it is crucial to specify the exact compound of interest—TAK-788 or FK778—to access the correct and relevant technical data. Both compounds, in their respective fields, represent innovative approaches to challenging therapeutic areas.

References

- 1. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations from a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mobocertinib (TAK-788) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib (formerly TAK-788) is a potent, irreversible, next-generation tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) variants with exon 20 insertion mutations (EGFRex20ins). These mutations are typically associated with resistance to standard EGFR TKIs and a poor prognosis in non-small cell lung cancer (NSCLC).[1][2][3][4] Mobocertinib demonstrates significant preclinical and clinical activity against various EGFRex20ins mutations, offering a promising therapeutic strategy for this patient population.[5]

These application notes provide detailed experimental protocols for the in vitro evaluation of Mobocertinib in cell culture, including methodologies for assessing its mechanism of action, determining its potency, and analyzing its effects on downstream signaling pathways.

Mechanism of Action

Mobocertinib is an oral TKI that selectively and irreversibly binds to the cysteine 797 residue in the ATP-binding site of EGFR. This covalent interaction blocks EGFR autophosphorylation and downstream signaling, thereby inhibiting tumor cell proliferation and survival. Preclinical studies have shown that Mobocertinib exhibits greater potency against EGFRex20ins mutants compared to wild-type (WT) EGFR, which provides a therapeutic window to minimize toxicities associated with WT EGFR inhibition. The drug has been engineered to overcome the conformational changes in the EGFR protein caused by exon 20 insertion mutations that hinder the binding of other TKIs.

Signaling Pathway

The primary signaling pathway affected by Mobocertinib is the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. By inhibiting EGFR phosphorylation, Mobocertinib effectively blocks the activation of these critical downstream effectors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Mobocertinib (IC50) in Various Cell Lines

| Cell Line | EGFR Mutation Status | Mobocertinib IC50 (nmol/L) | Reference |

| Ba/F3-EGFR ASV | Exon 20 Insertion (ASV) | 4.3 - 22.5 | |

| Ba/F3-EGFR NPG | Exon 20 Insertion (NPG) | 4.3 - 22.5 | |

| Ba/F3-EGFR FQEA | Exon 20 Insertion (FQEA) | 4.3 - 22.5 | |

| Ba/F3-EGFR NPH | Exon 20 Insertion (NPH) | 4.3 - 22.5 | |

| Ba/F3-EGFR SVD | Exon 20 Insertion (SVD) | 4.3 - 22.5 | |

| Ba/F3-EGFR WT | Wild-Type | 34.5 | |

| CUTO14 | Exon 20 Insertion (ASV) | 33 | |

| LU0387 | Exon 20 Insertion (NPH) | - | |

| H1975 | L858R, T790M | 2.7 - 21.3 | |

| HCC827 | Exon 19 Deletion | 2.7 - 21.3 |

Experimental Protocols

Cell Culture

A variety of human non-small cell lung cancer (NSCLC) and engineered cell lines have been utilized in preclinical studies of Mobocertinib.

Recommended Cell Lines:

-

EGFR Exon 20 Insertion Mutant: CUTO14 (harboring ASV mutation), LU0387 (harboring NPH mutation).

-

Other EGFR Mutations: H1975 (L858R, T790M), HCC827 (Exon 19 Deletion).

-

Engineered Cell Lines: Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations.

-

Wild-Type EGFR Control: A431.

General Cell Culture Protocol:

-

Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For LU0387 primary cells, DMEM/F-12 medium may be used.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

For Ba/F3 cells, supplement the medium with 10 ng/mL of IL-3 for parental cell line maintenance. For Ba/F3 cells expressing EGFR mutants, IL-3 should be withdrawn to ensure dependence on EGFR signaling for survival.

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Mobocertinib.

Materials:

-

96-well cell culture plates

-

Cells in suspension

-

Complete growth medium

-

Mobocertinib stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C to allow for cell attachment.

-

Prepare serial dilutions of Mobocertinib in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the Mobocertinib dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis for EGFR Signaling

This protocol is for assessing the effect of Mobocertinib on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

-

6-well cell culture plates

-

Cells

-

Complete growth medium

-

Mobocertinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Mobocertinib (e.g., 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion

Mobocertinib (TAK-788) is a targeted therapy that has shown significant promise in preclinical models of NSCLC with EGFR exon 20 insertion mutations. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of Mobocertinib. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, contributing to a deeper understanding of this important therapeutic agent. It is important to note that while Mobocertinib received accelerated approval, a subsequent phase III study did not meet its primary endpoint, leading to the initiation of its voluntary withdrawal from the market. Nevertheless, the study of its mechanism and the preclinical data remain valuable for the development of future EGFR inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Investigation of FK-788 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-788 is identified as a potent prostacyclin (PGI₂) analog, functioning as a high-affinity agonist for the human prostacyclin (IP) receptor with a notable anti-platelet aggregation effect (IC₅₀ = 18 nM). While detailed in vivo studies for this compound are not extensively documented in publicly available literature, its mechanism of action suggests significant therapeutic potential in cardiovascular diseases such as thrombosis and pulmonary hypertension. These application notes provide a comprehensive guide for researchers on how to approach the use of this compound in relevant animal models, based on established protocols for other IP receptor agonists.

Introduction to this compound

This compound is a synthetic small molecule with the chemical formula C₂₆H₂₅NO₆. Its primary known biological function is the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately leads to the inhibition of platelet aggregation and promotes vasodilation. Given these properties, this compound is a candidate for investigation in animal models of thrombotic disorders and pulmonary hypertension.

Mechanism of Action: The Prostacyclin Signaling Pathway

The therapeutic effects of this compound are mediated through the IP receptor signaling pathway. The diagram below illustrates this mechanism.

Caption: Signaling pathway of this compound via the IP receptor.

General Considerations for In Vivo Studies

Due to the absence of specific pharmacokinetic and toxicology data for this compound in the public domain, initial dose-finding studies are critical. It is recommended to start with low doses and escalate to determine the maximum tolerated dose (MTD) and the effective dose range.

Formulation and Administration

-

Solubility: The solubility of this compound in common vehicles should be determined empirically. For many small molecules, a formulation in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline, or a solution containing DMSO and PEG, is a common starting point.

-

Route of Administration: Oral (gavage), intravenous (bolus or infusion), and subcutaneous routes should be considered. The choice of route will depend on the desired pharmacokinetic profile and the specific animal model.

Experimental Protocols for Key Animal Models

The following protocols are generalized for IP receptor agonists and should be adapted for this compound following preliminary dose-ranging and tolerability studies.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is used to evaluate the anti-thrombotic efficacy of a compound.

Experimental Workflow:

Caption: Workflow for the ferric chloride-induced thrombosis model.

Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Drug Administration: Administer this compound or vehicle control (e.g., 0.5% CMC) via oral gavage 60 minutes prior to the procedure.

-

Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

-

Thrombus Induction:

-

Apply a filter paper (1x2 mm) saturated with 10% ferric chloride solution to the adventitial surface of the artery for 3 minutes.

-

Remove the filter paper and wash the area with saline.

-

-

Endpoint: Continuously monitor blood flow until complete occlusion (cessation of flow) occurs. The time to occlusion is the primary endpoint.

Monocrotaline-Induced Pulmonary Hypertension Model in Rats

This model is used to assess the potential of a compound to prevent or treat pulmonary hypertension.

Experimental Workflow:

Caption: Workflow for the monocrotaline-induced pulmonary hypertension model.

Protocol:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Disease Induction: Administer a single subcutaneous injection of monocrotaline (MCT) at 60 mg/kg.

-